Ethyl 1-(aminomethyl)cyclopentane-1-carboxylate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-(aminomethyl)cyclopentane-1-carboxylate hydrochloride: is a chemical compound with the molecular formula C9H17NO2·HCl. It is a derivative of cyclopentane and is used in various scientific research applications, including chemistry, biology, medicine, and industry.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with cyclopentanone as the starting material.
Amination Reaction: Cyclopentanone is reacted with ethyl chloroformate to form ethyl cyclopentanecarboxylate.
Reduction: The resulting compound is then reduced using an appropriate reducing agent, such as lithium aluminum hydride (LiAlH4), to form ethyl 1-(aminomethyl)cyclopentane-1-carboxylate.
Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods:
Batch Production: The compound is produced in batches using the above synthetic route.
Purification: The final product is purified using standard techniques such as recrystallization or chromatography to achieve the desired purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can be performed to convert the compound into its corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as hydroxide ions (OH-) and amines are used in substitution reactions.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Primary amines.
Substitution Products: Amides and esters.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in organic synthesis and as a reagent in various chemical reactions. Biology: It is used in the study of enzyme mechanisms and as a building block for bioactive molecules. Medicine: Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Ethyl 1-(aminomethyl)cyclopentane-1-carboxylate hydrochloride exerts its effects depends on its specific application. In general, it may interact with molecular targets such as enzymes or receptors, leading to biological or chemical changes. The exact pathways involved would depend on the context of its use.
Comparison with Similar Compounds
Ethyl 1-aminocyclopropanecarboxylate: A related compound with a smaller ring structure.
Ethyl 1-(aminomethyl)cyclohexane-1-carboxylate: A compound with a similar structure but a larger ring.
Uniqueness: Ethyl 1-(aminomethyl)cyclopentane-1-carboxylate hydrochloride is unique due to its specific ring structure and functional groups, which influence its reactivity and applications.
Properties
IUPAC Name |
ethyl 1-(aminomethyl)cyclopentane-1-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.ClH/c1-2-12-8(11)9(7-10)5-3-4-6-9;/h2-7,10H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYNZWXMMDCRHCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCCC1)CN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.